3-Cyanobut-3-enimidamide Hydrochloride
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Overview
Description
3-Cyanobut-3-enimidamide Hydrochloride: is a chemical compound with the molecular formula C5H7N3·HCl and a molecular weight of 145.59 g/mol . This compound is primarily used as a building block in organic synthesis and is known for its reactivity and versatility in forming various heterocyclic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyanobut-3-enimidamide Hydrochloride typically involves the cyanoacetylation of amines. One common method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Cyanobut-3-enimidamide Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Condensation Reactions: The active hydrogen on the C-2 position allows for condensation reactions with bidentate reagents to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Reagents: Aromatic amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.
Condensation Conditions: Reactions often occur in the presence of acids or bases, such as acetic acid or triethylamine, and may require heating.
Major Products:
Scientific Research Applications
3-Cyanobut-3-enimidamide Hydrochloride has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Cyanobut-3-enimidamide Hydrochloride involves its reactivity with nucleophiles and its ability to form stable intermediates. The cyano group and the imidamide moiety play crucial roles in its reactivity, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Cyanoacetamide: Similar in structure but lacks the imidamide moiety.
N-Cyanoacetylamines: These compounds share the cyano group but differ in the substituents on the amine.
Uniqueness: 3-Cyanobut-3-enimidamide Hydrochloride is unique due to its combination of the cyano group and the imidamide moiety, which enhances its reactivity and versatility in forming heterocyclic compounds. This makes it a valuable building block in organic synthesis and a useful intermediate in various chemical reactions .
Properties
Molecular Formula |
C5H8ClN3 |
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Molecular Weight |
145.59 g/mol |
IUPAC Name |
3-cyanobut-3-enimidamide;hydrochloride |
InChI |
InChI=1S/C5H7N3.ClH/c1-4(3-6)2-5(7)8;/h1-2H2,(H3,7,8);1H |
InChI Key |
OZANADOJYVLDCK-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CC(=N)N)C#N.Cl |
Origin of Product |
United States |
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